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molecular formula C6H10N2S B1372534 2-(Thiazol-2-yl)propan-2-amine CAS No. 1082393-38-1

2-(Thiazol-2-yl)propan-2-amine

Cat. No. B1372534
M. Wt: 142.22 g/mol
InChI Key: XOYGWSITVXYAHY-UHFFFAOYSA-N
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Patent
US09321727B2

Procedure details

A mixture of tert-butyl 1-amino-2-methyl-1-thioxopropan-2-ylcarbamate (5.31 g, 24 mmol), 2-bromo-1,1-dimethoxyethane (CAN:7252-83-7, 5.11 g, 30 mmol) and TsOH (0.49 g, 3 mmol) in acetic acid (50 mL) was stirred at 120° C. for 4 h. After evaporation of solvents, the residue was diluted with ethyl acetate (50 mL) and water (50 mL). The water phase was washed with ethyl acetate (3×50 mL). Then water phase was lyophilized to give the title compound as brown solid (2.1 g, 65%); MS (LC/MS): 143.1 [M+H]+.
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[S:14])[C:3]([NH:6]C(=O)OC(C)(C)C)([CH3:5])[CH3:4].Br[CH2:16][CH:17](OC)OC.CC1C=CC(S(O)(=O)=O)=CC=1>C(O)(=O)C>[CH3:5][C:3]([CH3:4])([C:2]1[S:14][CH:16]=[CH:17][N:1]=1)[NH2:6]

Inputs

Step One
Name
Quantity
5.31 g
Type
reactant
Smiles
NC(C(C)(C)NC(OC(C)(C)C)=O)=S
Name
Quantity
5.11 g
Type
reactant
Smiles
BrCC(OC)OC
Name
Quantity
0.49 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of solvents
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate (50 mL) and water (50 mL)
WASH
Type
WASH
Details
The water phase was washed with ethyl acetate (3×50 mL)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(N)(C=1SC=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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